molecular formula C8H14O3 B6161517 2-(oxepan-2-yl)acetic acid CAS No. 1378846-13-9

2-(oxepan-2-yl)acetic acid

Cat. No. B6161517
CAS RN: 1378846-13-9
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(oxepan-2-yl)acetic acid” is represented by the molecular formula C8H14O3 . The InChI code for this compound is 1S/C8H14O3/c9-8(10)6-7-2-1-4-11-5-3-7/h7H,1-6H2,(H,9,10) .


Physical And Chemical Properties Analysis

The physical form of “2-(oxepan-2-yl)acetic acid” is liquid . It has a molecular weight of 158.2 . More specific physical and chemical properties might be found in specialized chemical literature or databases.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation and serious eye irritation . The hazard statements associated with this compound are H315, H319, and H335 . It is recommended to handle this compound with appropriate protective measures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxepan-2-yl)acetic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of an oxepane ring and subsequent functionalization of the ring with an acetic acid group.", "Starting Materials": [ "1,5-pentanediol", "acetic anhydride", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Conversion of 1,5-pentanediol to 2-(oxepan-2-yl)acetaldehyde", "1. Mix 1,5-pentanediol and sulfuric acid in a round-bottom flask and heat the mixture to 100°C for 2 hours.", "2. Cool the mixture to room temperature and add water to the flask.", "3. Extract the mixture with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "4. Concentrate the organic layer under reduced pressure to obtain 2-(oxepan-2-yl)acetaldehyde.", "Step 2: Conversion of 2-(oxepan-2-yl)acetaldehyde to 2-(oxepan-2-yl)acetic acid", "1. Dissolve 2-(oxepan-2-yl)acetaldehyde in acetic anhydride and add sodium hydroxide to the mixture.", "2. Heat the mixture to 80°C for 2 hours.", "3. Cool the mixture to room temperature and add water to the flask.", "4. Extract the mixture with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "5. Concentrate the organic layer under reduced pressure to obtain 2-(oxepan-2-yl)acetic acid." ] }

CAS RN

1378846-13-9

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.